2-(2,4-dichlorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide
Description
2-(2,4-Dichlorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy moiety linked to an acetamide core. The nitrogen of the acetamide is substituted with a piperidinylmethyl group, which is further modified with an oxolane (tetrahydrofuran) ring at the 3-position of the piperidine. The oxolane substituent may enhance solubility or modulate receptor binding compared to simpler alkyl or aryl groups.
Synthesis routes for related compounds often involve condensation reactions between phenoxyacetic acid derivatives and amines. For example, 2-(2,4-dichlorophenoxy)acetamide derivatives have been prepared via melt condensation with chloral hydrate or coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O3/c19-14-1-2-17(16(20)9-14)25-12-18(23)21-10-13-3-6-22(7-4-13)15-5-8-24-11-15/h1-2,9,13,15H,3-8,10-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAZNSWEVSLJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dichlorophenoxy group: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2,4-dichlorophenoxyacetic acid.
Introduction of the piperidinylmethyl group: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction involving piperidine and an appropriate alkylating agent.
Formation of the oxolan ring: The oxolan ring can be synthesized via cyclization reactions involving diols and appropriate dehydrating agents.
Final coupling: The final step involves coupling the dichlorophenoxyacetic acid derivative with the piperidinylmethyl and oxolan intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related acetamide derivatives, emphasizing substituent variations, molecular properties, and applications.
Key Structural and Functional Differences :
Piperidine Modifications: The target compound’s oxolane-piperidine hybrid contrasts with simpler piperidinyl groups in lidocaine analogs or tert-butylamino-piperidine in ulixacaltamide . The oxolane ring may confer improved metabolic stability or steric effects.
Phenoxy Group Variations: The 2,4-dichlorophenoxy group is shared with herbicides like 2,4-D , but pharmacological analogs (e.g., BG13961) retain this moiety while diverging in nitrogen substituents. Propanamide derivatives (e.g., 27i, 27l) replace the acetamide’s methylene with a propyl chain, possibly altering binding kinetics .
Biological Context: Herbicidal compounds (e.g., alachlor) prioritize chloroacetamide backbones for plant enzyme inhibition , whereas pharmaceutical analogs (e.g., lidocaine derivatives) focus on ion channel modulation .
Research Findings :
- Synthetic Accessibility: Compounds with piperidinylmethyl groups (e.g., ulixacaltamide) are synthesized via carbodiimide-mediated couplings, similar to methods described for dichlorophenoxyacetamides .
- Structure-Activity Relationships (SAR) :
- Bulky substituents on the acetamide nitrogen (e.g., oxolane-piperidine) may reduce membrane permeability but enhance target specificity.
- Fluorinated aryl groups (e.g., 27i, 27j) improve lipophilicity and bioavailability in Pseudomonas inhibitors .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide , also referred to by its CAS number 2034295-40-2 , has garnered interest in pharmacological research due to its structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Structure
The molecular formula of the compound is . The structure features a dichlorophenoxy group, a piperidine moiety, and an oxolane ring, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 347.24 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | Predicted logP value available |
The compound's biological activity can be attributed to its interaction with various neurotransmitter receptors and enzymes. It is hypothesized that the dichlorophenoxy group may enhance binding affinity to specific receptors, while the piperidine and oxolane components may modulate pharmacokinetic properties.
In Vitro Studies
Preliminary studies have indicated that this compound exhibits significant activity against certain receptor types:
- σ1 Receptor Binding : Similar compounds have shown affinity for σ1 receptors, which are implicated in neuroprotective effects and modulation of pain pathways. The binding affinity (Ki) for σ1 receptors is critical for evaluating potential analgesic properties.
- Antinociceptive Effects : In animal models, compounds with similar structures have demonstrated antinociceptive effects through formalin tests, suggesting that this compound may also possess pain-relieving properties.
Case Studies
A review of literature reveals several case studies focusing on compounds structurally related to this compound:
- Study on Morpholine Derivatives : Research highlighted the selectivity of certain morpholine derivatives for σ1 receptors over σ2 receptors, indicating a potential pathway for developing selective analgesics .
- Docking Studies : Molecular docking simulations suggest that the compound can effectively bind to the ligand-binding pocket of σ1 receptors, forming critical interactions with amino acid residues that stabilize the complex .
Pharmacological Applications
Given its structural attributes and preliminary findings, this compound may be explored for various therapeutic applications including:
- Pain Management : Due to its potential σ1 receptor activity.
- Neuroprotection : As σ1 receptors are involved in neuroprotection mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
- Methodology : The synthesis typically involves multi-step reactions starting from dichlorophenoxy precursors and functionalized piperidine intermediates. Key steps include:
- Alkylation : Reacting α-chloromethylbenzene derivatives with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 70–80°C to introduce substituents.
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the dichlorophenoxy moiety to the piperidine-oxolane backbone.
- Purification : Column chromatography with gradients of hexane/ethyl acetate (e.g., 1:1 to 2:1 ratios) to isolate pure product .
- Critical Parameters : Temperature control (±2°C) and anhydrous conditions are essential to minimize hydrolysis of the acetamide group.
Q. How is structural integrity confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dichlorophenoxy protons at δ 7.2–7.4 ppm, oxolane protons at δ 3.6–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~462.1).
- HPLC-PDA : Purity >95% with retention time matching synthetic standards .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
- Case Study : In anticonvulsant studies, docking simulations predicted GABA receptor binding (ΔG = -9.2 kcal/mol), but in vivo assays showed only 17% mortality reduction in pentylenetetrazole-induced seizures.
- Resolution Strategies :
- Conformational Analysis : Compare ligand poses in docking (e.g., benzodiazepine-binding site vs. allosteric sites) with molecular dynamics simulations.
- Metabolite Screening : Assess in vitro hepatic metabolism to identify inactive/degraded products.
- SAR Refinement : Modify the cyclic amide fragment (e.g., quinazolinone vs. pyrimidine) to enhance target engagement .
Q. What methodologies elucidate structure-activity relationships (SAR) for dichlorophenoxy derivatives?
- Approaches :
- Substituent Variation : Synthesize analogs with fluorophenyl, methoxybenzyl, or sulfonyl groups to assess electronic/steric effects.
- Biological Assays :
- In Vitro : Enzyme inhibition (IC₅₀) against acetylcholinesterase or cytochrome P450 isoforms.
- In Vivo : Rodent models for neuroactivity (e.g., seizure threshold, locomotor behavior).
- Computational Modeling : QSAR using descriptors like logP, polar surface area, and H-bond donors .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility and bioavailability data?
- Example : A compound with logP = 3.2 (predicted high solubility) showed <10% oral bioavailability in pharmacokinetic studies.
- Methodological Adjustments :
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions.
- Permeability Assays : Caco-2 cell monolayers to validate passive diffusion vs. efflux by P-glycoprotein.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
